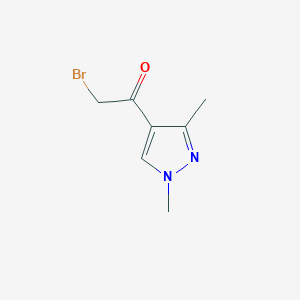

2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-(1,3-dimethylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5-6(7(11)3-8)4-10(2)9-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFRPARVZXQLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311569-68-2 | |

| Record name | 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one, with the molecular formula CHBrNO, has garnered attention for its diverse biological activities. This compound is a derivative of pyrazole and has been studied for its potential applications in medicinal chemistry, particularly in the realms of antibacterial, antifungal, and anticancer activities.

| Property | Value |

|---|---|

| Chemical Formula | CHBrNO |

| Molecular Weight | 217.06 g/mol |

| CAS Number | 1311569-68-2 |

| MDL Number | MFCD28133095 |

| IUPAC Name | 2-bromo-1-(1,3-dimethylpyrazol-4-yl)ethanone |

| Appearance | Powder |

| Storage Conditions | Inert atmosphere, -20°C |

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests revealed that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of pyrazole derivatives included this compound. The results showed that this compound not only inhibited bacterial growth but also led to complete cell death within 8 hours of exposure .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Research indicates that it can effectively combat fungal pathogens, making it a potential candidate for developing antifungal therapies. The mechanisms behind its antifungal action are still under investigation but may involve disruption of fungal cell membrane integrity or inhibition of essential enzymatic pathways .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation and survival .

Research Findings on Anticancer Activity

A detailed study assessed the cytotoxic effects of this pyrazole derivative on several cancer cell lines. The findings indicated that it exhibited significant cytotoxicity with IC values comparable to standard chemotherapeutic agents like doxorubicin .

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties often exhibit antimicrobial activity. The presence of the bromine atom in 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one may enhance its effectiveness against certain bacterial strains, making it a candidate for further investigation in the field of antibiotics.

Anti-inflammatory Effects

Studies suggest that pyrazole derivatives can possess anti-inflammatory properties. The compound's structure may allow it to inhibit pathways associated with inflammation, potentially leading to therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry Applications

Drug Development

The unique structural features of this compound position it as a promising scaffold for the development of new pharmaceuticals. Its ability to interact with various biological targets could be explored in the synthesis of novel drugs aimed at treating conditions such as cancer and autoimmune disorders.

CYP Enzyme Inhibition

The compound has shown potential as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2. This property can be crucial for drug metabolism studies and the design of drugs with reduced side effects due to interactions with metabolic pathways.

Agrochemical Applications

Pesticide Development

Given its biological activity, this compound could be explored as a lead compound for developing new pesticides. Its efficacy against pests while maintaining safety for non-target organisms is an area ripe for research.

Preparation Methods

Bromination Using Pyridinium Tribromide or Pyridinium Hydrobromide Perbromide

-

- Solvents: Dichloromethane (DCM) and absolute ethanol

- Temperature: Around 15–20 °C

- Time: 3 to 18 hours

- Atmosphere: Inert atmosphere recommended for scale-up

Procedure:

A solution of the pyrazole ethanone precursor is dissolved in DCM and ethanol, then treated portion-wise with pyridinium tribromide or pyridinium hydrobromide perbromide. The reaction mixture is stirred at room temperature or slightly below for several hours until completion. After reaction, the mixture is quenched with water and extracted. The organic layer is dried, filtered, and concentrated. The crude product is washed with water and dried to yield the brominated product.-

- Up to 89% yield reported for small scale (e.g., 230 mmol scale)

- About 85% yield achieved on large scale (multi-mole scale) with careful temperature control and inert atmosphere

Notes:

This method is favored for its high yield and mild conditions. The solidification of the reaction mixture during the process facilitates isolation by filtration.

Bromination Using N-Bromosuccinimide (NBS)

-

- Solvent: Tetrachloromethane (CCl4)

- Initiators: 2,2'-Azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide

- Temperature: Reflux (~80 °C)

- Time: 14 to 24 hours

- UV irradiation may be used to initiate radical bromination

Procedure:

The ethanone precursor and NBS are dissolved in CCl4. Radical initiators such as AIBN or dibenzoyl peroxide are added, and the mixture is heated under reflux or irradiated with UV light to promote radical bromination at the α-position of the ethanone. After completion, the reaction mixture is cooled, quenched with water, and extracted. The product is purified by column chromatography.-

- Typically lower yields (~20%) compared to pyridinium tribromide methods

- Product isolated as a yellow oily or solid compound

Notes:

Radical bromination is less selective and may lead to side reactions, explaining the lower yield. This method is less favored for large-scale synthesis.

Bromination Using Elemental Bromine in the Presence of Hydrogen Bromide

-

- Solvents: Chloroform and acetic acid mixture

- Temperature: Room temperature (~20 °C)

- Time: 1 hour

Procedure:

The ethanone precursor is dissolved in chloroform and treated with a mixture of bromine and hydrogen bromide in acetic acid. Bromine is added dropwise to the solution under stirring. The reaction proceeds rapidly, and after completion, the mixture is concentrated and triturated with ethyl acetate. The crude product is washed and dried to yield the brominated compound.-

- Moderate to good yields (~85–90%) reported

- Product isolated as a solid after workup

Notes:

This electrophilic bromination method is efficient and suitable for small to medium scale synthesis.

Comparative Data Table of Preparation Methods

| Method | Brominating Agent | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyridinium tribromide/perbromide | Pyridinium tribromide or hydrobromide perbromide | DCM/ethanol | 15–20 | 3–18 h | 85–89 | High yield, mild conditions, scalable |

| Radical bromination | N-Bromosuccinimide + AIBN or dibenzoyl peroxide | Tetrachloromethane (CCl4) | Reflux (~80) | 14–24 h | ~20 | Lower yield, radical conditions, UV light |

| Electrophilic bromination with Br2 + HBr | Bromine + hydrogen bromide | Chloroform/acetic acid | 20 | 1 h | 85–90 | Efficient, rapid, moderate scale |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one, and how can side reactions be minimized?

- Methodology : The compound is typically synthesized via bromination of the parent ketone. For example, bromine in acetic acid under controlled heating (e.g., 80°C for 20 minutes) is effective, but side reactions like over-bromination or decomposition can occur. Monitoring via TLC and precise stoichiometric control (1:1 molar ratio of substrate to bromine) is critical. Post-reaction cooling and acidification with HCl help precipitate the product, which is then crystallized from ethanol .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Methodology : Recrystallization using ethanol or methanol is preferred due to the compound’s moderate solubility in polar solvents. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities from bromination byproducts. Purity should be confirmed via HPLC (>95%) and H NMR to detect residual solvents or unreacted starting materials .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during X-ray refinement?

- Methodology : Use the SHELXL software suite for refinement, employing PART and SUMP instructions to model disorder. For example, if the bromine atom exhibits positional disorder, split it into two sites with occupancy factors refined to converge below 0.05 Å. Validate using the ADDSYM algorithm in PLATON to check for missed symmetry elements .

Q. How to address contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?

- Methodology : NMR may indicate dynamic processes (e.g., rotational isomerism) that are "frozen" in the crystal lattice. Compare C NMR chemical shifts with DFT-calculated values for the crystallographic conformation. If discrepancies persist, conduct variable-temperature NMR to probe conformational flexibility .

Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties?

- Methodology : Analyze hydrogen bonds (C–H⋯O/N) and halogen interactions (Br⋯Br) using Mercury software. For example, Br⋯Br contacts (3.50–3.65 Å) contribute to dense packing, increasing melting point and stability. Quantify these interactions via Hirshfeld surface analysis .

Q. What mechanistic insights exist for the bromination of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one?

- Methodology : Kinetic studies using in-situ IR or H NMR reveal a radical pathway initiated by Br homolysis. Competitive electrophilic substitution at the pyrazole ring can occur; mitigate this by using dilute bromine and low temperatures (0–5°C). Computational modeling (Gaussian, B3LYP/6-31G*) predicts regioselectivity .

Q. How to design bioactivity assays targeting the pyrazole-bromoketone moiety for antimicrobial applications?

- Methodology : Screen against Gram-positive bacteria (e.g., S. aureus) using microdilution assays (MIC determination). The bromine atom enhances lipophilicity, improving membrane penetration. Compare with non-brominated analogs to isolate electronic effects. Cytotoxicity assays (e.g., MTT on mammalian cells) ensure selectivity .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform Fukui function analysis (DFT, solvent model = acetone) to identify electrophilic centers. The ketone carbon (f > 0.25) is more reactive than the pyrazole ring. Validate with experimental kinetics: monitor reaction with piperidine via H NMR, correlating rate constants with computed activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.